tert-Butyl methyl sulfoxide

Vue d'ensemble

Description

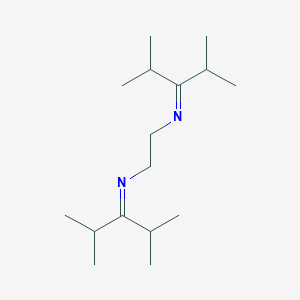

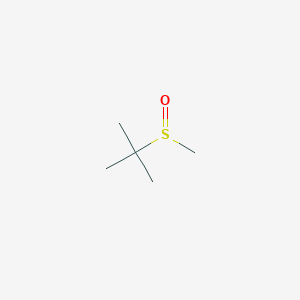

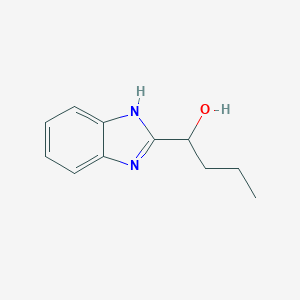

Tert-Butyl methyl sulfoxide is a chemical compound with the formula C5H12OS . It has a molecular weight of 120.213 .

Synthesis Analysis

Sulfoxides bearing a tert-butyl group can be activated using N-bromosuccinimide (NBS) under acidic conditions . Subsequent treatment with various nitrogen, carbon, or oxygen nucleophiles affords a wide range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters .Molecular Structure Analysis

The molecular structure of tert-Butyl methyl sulfoxide is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Tert-Butyl methyl sulfoxide can undergo various chemical reactions. For instance, sulfoxides bearing a tert-butyl group can be activated using N-bromosuccinimide (NBS) under acidic conditions . Subsequent treatment with various nitrogen, carbon, or oxygen nucleophiles affords a wide range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters .Physical And Chemical Properties Analysis

Tert-Butyl methyl sulfoxide has a density of 1.0±0.1 g/cm3, a boiling point of 209.9±9.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.8±3.0 kJ/mol, a flash point of 80.7±18.7 °C, and an index of refraction of 1.476 .Applications De Recherche Scientifique

Organic Synthesis: Electrophilic Activation

TBMSO is utilized in the chemoselective α-Sulfidation of Amides . This process involves the electrophilic activation of amides to introduce carbon-sulfur bonds, a key step in synthesizing sulfur-containing bioactive compounds . TBMSO acts as a sulfoxide reagent, enabling the selective functionalization and generation of sulfonium ions en route to α-sulfide amides.

Pharmaceutical Industry: Drug Synthesis

In the pharmaceutical sector, TBMSO serves as a starting point for synthesizing sulfoxides and sulfinamides, which are prevalent in many FDA-approved drugs for treating human ailments . Its role in creating sulfoxide pharmacophore structures is crucial, as seen in drugs like Esomeprazole and Modafinil.

Fine Chemicals: Synthesis of Sulfinic Acid Derivatives

TBMSO can be activated to produce a wide array of sulfinic acid amides, new sulfoxides, and sulfinic acid esters . This versatility is essential for the fine chemical industry, where such compounds are used for various applications, including material production.

Asymmetric Catalysis: Chiral Molecule Production

The compound is instrumental in the asymmetric catalytic synthesis of chiral sulfur-containing molecules. TBMSO’s ability to react under transition metal catalysis to produce chiral sulfoxides and sulfinamides is significant for creating chiral auxiliaries, ligands, and organocatalysts .

N-Heterocycle Synthesis: Enantiopure Derivatives

TBMSO is used in synthesizing N-heterocycles via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are vital in natural products and therapeutically relevant compounds .

Safety and Hazards

Mécanisme D'action

- Subsequent treatment with various nucleophiles leads to the formation of sulfinic acid amides, new sulfoxides, and sulfinic acid esters .

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

2-methyl-2-methylsulfinylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(2,3)7(4)6/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRPSRLQZMDWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903793 | |

| Record name | NoName_4544 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl methyl sulfoxide | |

CAS RN |

14094-11-2 | |

| Record name | tert-Butyl methyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERT-BUTYL METHYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y19RB6KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages and disadvantages of using Vibrational Circular Dichroism (VCD) spectroscopy to determine the absolute configuration of chiral sulfoxides like tert-butyl methyl sulfoxide?

A1: VCD spectroscopy offers a distinct advantage in determining the absolute configuration of chiral molecules like sulfoxides. Unlike traditional methods that often rely on chemical derivatization or comparison with known compounds, VCD provides a direct measurement of the molecule's chirality. This is achieved by analyzing the differential absorption of left and right circularly polarized infrared light, a phenomenon directly related to the molecule's 3D structure. This technique has been successfully employed to confirm the absolute configuration of tert-butyl methyl sulfoxide. [, ]

Q2: How does the structure of tert-butyl methyl sulfoxide influence its vibrational properties, and how is this reflected in its VCD spectrum?

A2: The presence of the bulky tert-butyl group in tert-butyl methyl sulfoxide significantly influences its conformational preferences. This steric bulk leads to distinct conformers with different spatial arrangements of the methyl and tert-butyl groups relative to the sulfoxide moiety (S=O). These conformational differences directly impact the molecule's vibrational modes, leading to variations in the energies and intensities of specific infrared absorption bands.

Q3: Can tert-butyl methyl sulfoxide be utilized in synthetic chemistry, and if so, what are the advantages of using this specific sulfoxide?

A3: Yes, tert-butyl methyl sulfoxide can be used as a starting material in organic synthesis. One example is its reaction with BocN3 (N-tert-butyloxycarbonyl azide) in the presence of FeCl2, which converts the sulfoxide to the corresponding sulfoximine. [] This reaction proceeds under relatively mild conditions and demonstrates the utility of tert-butyl methyl sulfoxide as a building block for synthesizing more complex sulfur-containing compounds.

Q4: How does the stereochemistry of tert-butyl methyl sulfoxide impact its reactivity in the iron(II)-mediated nitrene transfer reaction with BocN3?

A4: Research indicates that the iron(II)-mediated nitrene transfer reaction using BocN3 proceeds with retention of configuration at the sulfur center. [] This means that starting with enantiomerically pure tert-butyl methyl sulfoxide (either R or S) will yield the corresponding sulfoximine with the same absolute configuration. This stereospecificity suggests a concerted mechanism where the nitrene transfer and bond formation occur simultaneously, preserving the chirality at the sulfur atom.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)